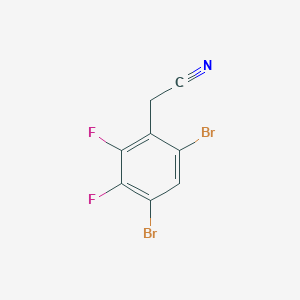

4,6-Dibromo-2,3-difluorophenylacetonitrile

Description

4,6-Dibromo-2,3-difluorophenylacetonitrile is a halogenated aromatic nitrile compound characterized by bromine substituents at the 4- and 6-positions and fluorine atoms at the 2- and 3-positions on the phenyl ring. This substitution pattern confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

2-(4,6-dibromo-2,3-difluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Br2F2N/c9-5-3-6(10)8(12)7(11)4(5)1-2-13/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAAAEQXRULOJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Br2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501246157 | |

| Record name | Benzeneacetonitrile, 4,6-dibromo-2,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501246157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1804939-10-3 | |

| Record name | Benzeneacetonitrile, 4,6-dibromo-2,3-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1804939-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetonitrile, 4,6-dibromo-2,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501246157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2,3-difluorophenylacetonitrile typically involves the bromination and fluorination of phenylacetonitrile derivatives. One common method includes the following steps:

Bromination: Phenylacetonitrile is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the desired positions.

Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F2) under controlled conditions to introduce fluorine atoms at the 2 and 3 positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2,3-difluorophenylacetonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitrile derivatives, while oxidation and reduction can lead to the formation of corresponding acids or alcohols.

Scientific Research Applications

4,6-Dibromo-2,3-difluorophenylacetonitrile has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2,3-difluorophenylacetonitrile involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The substituent positions of halogens (Br, F) significantly influence reactivity, solubility, and crystallinity. lists several analogs with similarity scores (based on structural alignment) and distinct substitution patterns:

| CAS No. | Compound Name | Substituent Positions | Similarity Score |

|---|---|---|---|

| 1214322-99-2 | 2-(2-Bromo-6-fluorophenyl)acetic acid | 2-Br, 6-F | 0.96 |

| 1806294-17-6 | 2-(4,6-Dibromo-2,3-difluorophenyl)acetic acid | 4,6-Br; 2,3-F | 0.94 |

| 1803835-78-0 | 2-(3,6-Dibromo-2,4-difluorophenyl)acetic acid | 3,6-Br; 2,4-F | 0.94 |

| 1806305-94-1 | 2-(2,4-Dibromo-3,6-difluorophenyl)acetic acid | 2,4-Br; 3,6-F | 0.98 |

Key Observations :

Physicochemical Properties and Crystallography

and highlight how substitution patterns affect molecular geometry and crystal packing:

- Dihedral Angles: In 4,6-dibromo-2,3-dimethylaniline derivatives, the dihedral angle between the benzene ring and the 1,4-diazabutadiene plane is 78.3°, indicating significant non-planarity due to steric clashes between substituents .

- Crystallinity : Fluorine’s electronegativity enhances dipole interactions, improving crystallinity compared to methyl-substituted analogs (e.g., 4,6-dibromoindolenine), which rely on weaker van der Waals forces .

Research Findings and Implications

Industrial Relevance

Compounds like 4,6-dibromo-2,3-difluorophenylacetonitrile are intermediates in agrochemicals (e.g., herbicides) and OLED materials, where halogen positioning tunes electron-withdrawing effects and charge transport properties .

Biological Activity

4,6-Dibromo-2,3-difluorophenylacetonitrile is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.

- Molecular Formula : C9H6Br2F2N

- Molecular Weight : 343.95 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity, potentially leading to the modulation of cellular pathways involved in apoptosis and cell proliferation.

Biological Activity Overview

Research indicates that this compound exhibits notable antiproliferative and cytotoxic effects on various cancer cell lines.

Table 1: Summary of Biological Activities

Case Studies

-

Antineoplastic Screening :

A study screening 300 natural compounds identified several derivatives related to dibromofluorophenyl compounds that showed significant antineoplastic activity. In particular, derivatives like 4,6-dibromo-2-(2′,4′-dibromophenoxy)phenol demonstrated strong cytotoxic effects on leukemic cell lines while sparing normal PBMNCs from significant toxicity . -

Mechanistic Studies :

Further investigations into the mechanisms revealed that these compounds induce apoptosis in cancer cells through caspase activation pathways. For instance, assays measuring caspase-3 activity indicated increased apoptosis rates in treated Jurkat cells compared to controls .

Comparative Analysis

When compared with similar compounds such as methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate and methyl 2,3-dibromo-4,6-difluorophenylacetate, this compound stands out due to its unique substitution pattern which influences its reactivity and biological properties.

Table 2: Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate | Different substitution pattern | Moderate antiproliferative effects |

| Methyl 2,3-dibromo-4,6-difluorophenylacetate | Similar structure | Lower cytotoxicity |

| This compound | Unique bromine and fluorine placement | Strong antiproliferative effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.